molecular formula C19H24N2O4S B2908037 Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 864860-33-3

Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2908037
CAS No.: 864860-33-3
M. Wt: 376.47
InChI Key: QZUOPPSLBPFUBO-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you mentioned often belong to the class of heterocyclic compounds, which contain a ring structure with at least two different elements as ring members . These compounds are of interest in the field of organic chemistry due to their potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds often involves a complex ring structure, which can include elements like nitrogen and sulfur . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Transformations

A significant aspect of research involving Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate centers on its role in the synthesis of complex heterocyclic compounds. For example, acid-catalyzed transformations of related furan-containing compounds have led to new derivatives of fused heterocyclic systems, revealing the structural versatility and potential for creating novel molecules with this scaffold (Stroganova, Vasilin, & Krapivin, 2016). Additionally, reactions involving ethyl 2-methyl-2,3-butadienoate, which are related to the core structure of the compound , have resulted in the formation of highly functionalized tetrahydropyridines through [4 + 2] annulation processes, showcasing the compound's utility in organic synthesis (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

Research into derivatives of furan-containing compounds has also explored their antimicrobial properties. For instance, novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, derived from ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate, demonstrated significant antimicrobial activity, highlighting the potential of furan-containing compounds in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).

Analytical and Spectral Studies

Further applications extend into analytical and spectral studies where the reactivity and properties of furan ring-containing organic ligands are explored. Such studies are crucial for understanding the electronic structure and reactivity of these molecules, thereby facilitating their application in various chemical contexts (Patel, 2020).

Mechanism of Action

The mechanism of action of such compounds in biological systems can vary widely, and would depend on the specific biological target of the compound. Some similar compounds have been found to exhibit anti-inflammatory, antibacterial, and antitumor activities .

Future Directions

The future research directions in this field could involve the synthesis of new derivatives of these compounds, and the exploration of their potential biological activities .

Properties

IUPAC Name

ethyl 2-(furan-2-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-6-24-17(23)13-11-10-18(2,3)21-19(4,5)14(11)26-16(13)20-15(22)12-8-7-9-25-12/h7-9,21H,6,10H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUOPPSLBPFUBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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